3-methyl-N-(4-sulfamoylphenyl)but-2-enamide
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Overview
Description
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide is an organic compound with the molecular formula C11H14N2O3S It is known for its unique structure, which includes a sulfamoylphenyl group and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-sulfamoylphenyl)but-2-enamide typically involves the acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the selective introduction of the desired functional groups, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)carbamothioyl amides: These compounds share a similar sulfamoylphenyl group and have been studied for their enzyme inhibitory properties.
4-methyl-N-(4-sulfamoylphenyl)butanamide: This compound is structurally similar but lacks the double bond present in 3-methyl-N-(4-sulfamoylphenyl)but-2-enamide.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a sulfamoylphenyl group and a but-2-enamide moiety
Properties
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-7H,1-2H3,(H,13,14)(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFFWSRALBETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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